[6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-yl](trimethyl)silane

Lipophilicity Drug-likeness ADME

Researchers developing enediyne-based topoisomerase I inhibitors face inconsistent cyclization kinetics when using generic aryl analogs. This 4-methoxyphenyl-substituted enediyne silane delivers quantifiably distinct electronic modulation (σp = -0.27) for controlled thermal Bergman cyclization and improved cellular permeability (clogP ≈3.89). - Enables systematic tuning of diradical generation rate via +M effect - Maintains alignment with patent-illustrated SAR for potent enzyme inhibition - Available as a high-purity TMS-protected alkyne for Sonogashira couplings

Molecular Formula C16H18OSi
Molecular Weight 254.40 g/mol
CAS No. 648435-56-7
Cat. No. B12605723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-yl](trimethyl)silane
CAS648435-56-7
Molecular FormulaC16H18OSi
Molecular Weight254.40 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C#CC#CC=C[Si](C)(C)C
InChIInChI=1S/C16H18OSi/c1-17-16-12-10-15(11-13-16)9-7-5-6-8-14-18(2,3)4/h8,10-14H,1-4H3
InChIKeyYLGKPHIXZVIDRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-yl Trimethylsilane


[6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-yl](trimethyl)silane (CAS 648435-56-7) is an organosilicon compound belonging to the class of aryl-substituted acyclic enediynes. Its core structure features a conjugated (E)-hex-1-ene-3,5-diynyl scaffold bearing a terminal trimethylsilyl (TMS) group and a 4-methoxyphenyl substituent. This molecule serves as a key synthetic intermediate in medicinal chemistry and materials science, where the electron-donating methoxy group modulates the electronic properties of the enediyne system compared to unsubstituted or electron-withdrawing aryl analogs [1]. The compound's primary utility lies in its role as a protected terminal alkyne for palladium-catalyzed cross-coupling reactions and as a precursor for generating reactive enediyne species under controlled conditions .

Why Generic Substitution Fails for 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-yl Trimethylsilane


Direct substitution with closely related aryl enediyne silanes, such as the unsubstituted phenyl analog (CAS 648435-54-5), is not chemically equivalent. The para-methoxy substituent in the target compound exerts a significant +M (mesomeric) effect, altering the electron density of the conjugated enediyne system. This electronic modulation directly impacts the kinetics of thermal Bergman cyclization, the regioselectivity of metal-catalyzed cross-couplings (e.g., Sonogashira reactions), and the compound's spectrophotometric properties [1]. In applications such as topoisomerase I inhibition, where DNA cleavage potency is highly sensitive to the aryl ring's electronic character, substituting with an unsubstituted phenyl or a nitro-substituted derivative will result in a quantifiably different biological activity profile, as established by structure-activity relationships in the patent literature [2].

Differentiation Evidence for 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-yl Trimethylsilane


Lipophilicity vs. Unsubstituted Phenyl Analog

The introduction of a para-methoxy group to the phenyl ring of the enediyne scaffold leads to a quantifiable change in the partition coefficient, a critical parameter for membrane permeability in medicinal chemistry. The target compound exhibits a higher calculated logP compared to the unsubstituted phenyl derivative, trimethyl(6-phenylhex-1-ene-3,5-diyn-1-yl)silane . This difference is a direct consequence of the additional methyl group's contribution to the overall hydrophobicity and the electron-donating effect of the methoxy group altering the molecule's dipole moment [1].

Lipophilicity Drug-likeness ADME

Hammett Substituent Constant for Enediyne Reactivity

The reactivity of acyclic enediynes toward Bergman cyclization is highly sensitive to the electronic nature of substituents on the aryl ring. The 4-methoxy group has a Hammett substituent constant (σp) of -0.27, indicating a significant electron-donating effect. This contrasts sharply with the unsubstituted hydrogen (σp = 0.00) and strongly deactivating nitro group (σp = 0.78) present in other commercially available analogs like trimethyl[6-(4-nitrophenyl)hex-1-ene-3,5-diyn-1-yl]silane [1]. The negative σp value of the target compound predicts a lower cyclization onset temperature and a faster rate of diradical formation compared to the nitro analog, directly impacting its suitability for applications requiring low-activation-temperature DNA cleavage [2].

Physical Organic Chemistry Reactivity Tuning Bergman Cyclization

Topoisomerase I Inhibition vs. Unsubstituted Phenyl Analog

Structure-activity relationship (SAR) studies on acyclic aryl enediynes have established that the nature of the para-substituent on the phenyl ring directly correlates with topoisomerase I inhibitory potency. Although direct, side-by-side comparison data for this specific compound is not publicly available, the patent classification explicitly delineates the inclusion of 4-methoxyphenyl as a preferred substituent for achieving biological activity, distinguishing it from unsubstituted phenyl or cyanophenyl derivatives which exhibit lower potency in cell-free and cell-based assays [1]. This SAR is consistent with the electron-donating group's ability to stabilize the transition state of enediyne cyclization, leading to a more efficient DNA-cleaving diradical species [2].

Cancer Biology Enzyme Inhibition SAR

Optimal Applications for 6-(4-Methoxyphenyl)hex-1-ene-3,5-diyn-1-yl Trimethylsilane


Tuning Bioavailability in Enediyne Prodrugs

This compound is best procured when the research goal is to improve the cellular permeability of an enediyne pharmacophore. Its higher calculated logP (≈3.89) compared to the unsubstituted phenyl analog makes it a superior choice for designing prodrugs aimed at passive cellular uptake, while retaining the electron-rich character needed for efficient thermal DNA cleavage upon activation .

Controlled Activation of Bergman Cyclization

For studies requiring fine-tuning of the diradical generation rate, this compound, with its electron-donating 4-methoxy group (σp = -0.27), offers a quantifiably different activation profile compared to analogs bearing electron-withdrawing groups like -NO2 (σp = 0.78). This allows researchers to systematically lower the onset temperature of cyclization for applications where thermal load must be minimized [1].

Topoisomerase I-Targeted Drug Discovery

In early-stage cancer drug discovery, this specific acyclic enediyne serves as a foundational intermediate from a patent-illustrated SAR series for topoisomerase I inhibition. Its selection is justified over a generic phenyl analog to maintain alignment with documented structure-activity relationships that show a preference for the 4-methoxyphenyl moiety for potent enzyme inhibition [2].

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